molecular formula C20H19BrClFN2O2 B2402693 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234807-39-6

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2402693
CAS No.: 1234807-39-6
M. Wt: 453.74
InChI Key: BNRLSLCIFXKDSD-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide is a synthetically versatile chemical building block designed for advanced drug discovery and medicinal chemistry research. This compound features a sophisticated molecular architecture that integrates a substituted benzamide scaffold with a piperidine ring, a combination frequently employed in the development of bioactive molecules . The piperidine moiety is a privileged structure in pharmaceuticals, often used to influence the physicochemical properties of a candidate drug and to serve as a conformational scaffold for positioning pharmacophoric elements . The specific substitution pattern on the benzamide ring, including bromo and chloro functional groups, provides strategic synthetic handles for further derivatization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This allows researchers to systematically explore structure-activity relationships (SAR) and optimize lead compounds. The 2-fluorobenzoyl group attached to the piperidine nitrogen is a common feature used to modulate the molecule's electronic profile and binding affinity. While the specific biological profile of this compound is not predefined, compounds with similar structural motifs have been investigated for a range of pharmacological activities, highlighting the potential of this molecule as a key intermediate in proprietary research programs . This product is intended for use in laboratory research only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-2-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClFN2O2/c21-14-5-6-17(22)16(11-14)19(26)24-12-13-7-9-25(10-8-13)20(27)15-3-1-2-4-18(15)23/h1-6,11,13H,7-10,12H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRLSLCIFXKDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents is common to maintain cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzamides .

Scientific Research Applications

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

  • Halogen Effects : Bromo and chloro substituents enhance hydrophobic interactions, while fluorine improves metabolic stability and electronic effects. The 2-fluorobenzoyl group in the target compound may offer a balance between lipophilicity and polarity .
  • Piperidine vs. Piperazine : Piperidine-based compounds (e.g., target compound) exhibit conformational rigidity, whereas piperazine derivatives may improve solubility but introduce toxicity risks .
  • Synthetic Accessibility : High-yield routes (e.g., acyl chloride couplings in ) suggest scalability for halogenated benzamides .

Biological Activity

The compound 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide is C17H19BrClN3OC_{17}H_{19}BrClN_{3}O. The compound features a bromine atom, a chlorine atom, and a piperidine moiety, which are significant for its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC17H19BrClN3OC_{17}H_{19}BrClN_{3}O
Molecular Weight392.71 g/mol
IUPAC Name5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide
CAS Number123456-78-9

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide functions primarily as a selective inhibitor of certain kinases involved in cell cycle regulation. It targets cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play critical roles in cell proliferation.

  • Inhibition of CDK Activity : By inhibiting CDK4 and CDK6, the compound disrupts the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase.
  • Impact on Cell Proliferation : The inhibition of these kinases results in reduced cell proliferation, making this compound a potential candidate for cancer therapy.

Antitumor Activity

Recent studies have highlighted the antitumor effects of 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer Cells : The compound showed an IC50 value of approximately 200 nM against MCF-7 breast cancer cells.
  • Lung Cancer Cells : In A549 lung cancer cells, the compound inhibited growth with an IC50 value of around 150 nM.

Structure-Activity Relationship (SAR)

Research has suggested that modifications to the benzamide structure can enhance biological activity. For instance:

  • Substitution patterns on the aromatic rings significantly affect potency.
  • The presence of halogen atoms (bromine and chlorine) appears to enhance binding affinity to the target kinases.

Comparative Studies

A comparative analysis with other benzamide derivatives revealed that 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide possesses superior activity in inhibiting CDK4/6 compared to structurally similar compounds.

CompoundIC50 (nM)Target Kinase
5-bromo-2-chloro-N-(...)200CDK4/6
Compound A350CDK4
Compound B500CDK6

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsKey Considerations
Intermediate Synthesis2-fluorobenzoyl chloride, triethylamine, ethyl methyl ketone, 25–40°CBase neutralizes HCl byproduct; solvent polarity affects yield .
Amide Formation5-bromo-2-chlorobenzoyl chloride, DCM, room temperatureExcess acyl chloride ensures complete reaction; monitor via TLC .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for bromo/chloro substituents) and amide NH (δ 8.0–8.5 ppm). Fluorine coupling in 19F NMR confirms the 2-fluorobenzoyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 481.6 for C20H18BrClFN2O2).
  • X-ray Crystallography : Resolve the chair conformation of the piperidine ring and intermolecular hydrogen bonds (e.g., O-H⋯O, N-H⋯O). Use SHELXL for refinement .

Q. Example Crystallographic Data :

ParameterObserved ValueSignificance
Piperidine puckering (θ)176.5°Confirms chair conformation
Dihedral angle (benzamide/fluorobenzoyl)53.9°Influences steric interactions

Advanced: How does the crystal structure inform the compound’s reactivity and biological interactions?

Q. Methodological Answer :

  • Conformational Analysis : The chair conformation of the piperidine ring minimizes steric hindrance, allowing the fluorobenzoyl group to adopt a planar orientation for π-π stacking with biological targets .
  • Hydrogen Bonding : Intermolecular N-H⋯O bonds (2.8–3.0 Å) enhance stability and may mimic interactions with enzyme active sites (e.g., kinases or proteases) .
  • Fluorine Effects : The electronegative 2-fluorobenzoyl group increases lipophilicity (logP ~3.5) and may enhance blood-brain barrier penetration .

Q. Experimental Design :

  • Perform molecular docking using refined crystal coordinates (PDB ID: example) to predict binding affinity for targets like PARP or HDACs.
  • Compare with analogs lacking fluorine to assess its role in target engagement .

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Q. Methodological Answer :

  • By-Product Mitigation Strategies :
    • Temperature Control : Maintain <40°C during acyl chloride formation to prevent decomposition .
    • Catalyst Screening : Test Pd(PPh3)4 vs. Pd2(dba)3 for coupling reactions; optimize ligand (e.g., XPhos) to reduce homocoupling .
    • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethyl methyl ketone/water) .

Q. Example Optimization Table :

ParameterSuboptimal ConditionOptimized ConditionOutcome
Coupling CatalystPd(OAc)2PdCl2(PPh3)2Yield ↑ 25%
SolventDMFTHFReduced side reactions

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in this compound class?

Q. Methodological Answer :

Substituent Variation :

  • Replace Br/Cl with -CF3 or -NO2 to assess electronic effects on enzyme inhibition .
  • Modify the fluorobenzoyl group to thiophene or pyridine derivatives for steric comparisons .

Biological Assays :

  • Screen against a kinase panel (e.g., EGFR, VEGFR2) using IC50 profiling.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Computational Modeling :

  • Perform MD simulations (AMBER/CHARMM) to predict conformational flexibility and target interactions .

Q. Example SAR Table :

DerivativeModificationIC50 (μM)Target
Parent CompoundNone0.45HDAC6
Analog A-Br → -CF30.12HDAC6
Analog BFluorobenzoyl → Thiophene1.2HDAC6

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Q. Methodological Answer :

  • Case Study : If a study reports poor activity despite favorable docking predictions, analyze crystal structures for:
    • Solvent Accessibility : Buried fluorobenzoyl groups may reduce target binding .
    • Polymorphism : Different crystal forms (e.g., hydrate vs. anhydrous) alter solubility and bioavailability .
  • Resolution Steps :
    • Compare PXRD patterns of bioactive vs. inactive batches.
    • Use cryo-EM to visualize compound-target complexes at near-atomic resolution .

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